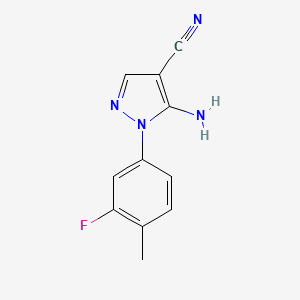

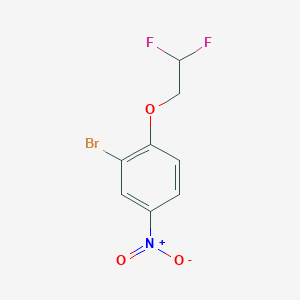

![molecular formula C32H18F4O2 B1409409 (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1706439-53-3](/img/structure/B1409409.png)

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

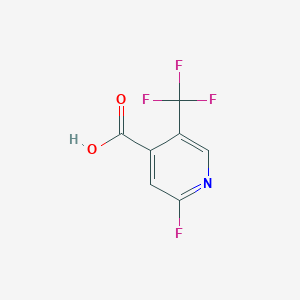

“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a chemical compound with a molecular formula of C32H18F4O2 . It has a molecular weight of 510.5 g/mol . This compound is typically in crystal form and has a melting point of 128°C .

Synthesis Analysis

The synthesis of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The synthesis pathway involves the conversion of 3,5-difluorophenylacetic acid to 3,5-difluorophenylacetonitrile, and then to ®-3-(3,5-Difluorophenyl)isoxazolidine.

Molecular Structure Analysis

The molecular structure of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is characterized by its molecular formula C32H18F4O2 . It is a complex organic compound with multiple aromatic rings and functional groups.

Physical And Chemical Properties Analysis

“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a crystal with a melting point of 128°C . It has a molecular weight of 510.5 g/mol and a molecular formula of C32H18F4O2 .

Aplicaciones Científicas De Investigación

BINOL Modification and Reactions

- BINOLs, including variants like the one mentioned, have been modified through SNAr reactions with pentafluoropyridine, enabling further functionalization and application in synthetic chemistry (Koltunov & Chernov, 2015).

Catalysis

- Certain BINOL derivatives have been used in catalysis, such as in the hydrogenation of prochiral alkenes, demonstrating their utility in creating chiral compounds (Kawano et al., 1989).

- They have also been involved in the synthesis of crown ethers, where BINOL derivatives act as key intermediates (Kiyooka et al., 1996).

Material Synthesis

- BINOL derivatives are used in the synthesis of materials like poly(ether imides), indicating their relevance in polymer chemistry (Kim & Hay, 1993).

Enantioselective Reactions

- Chiral BINOL derivatives have been synthesized and used in enantioselective Lewis acid-catalyzed reactions, highlighting their role in asymmetric synthesis (Liu et al., 2007).

Experimental Techniques

- BINOL derivatives have been part of experimental studies to understand mechanisms in organic reactions, such as the study of carbonyl-ene reactions (Doherty et al., 2006).

Novel Applications

- BINOL derivatives have been used in the preparation of amphiphilic resin-supported ligands for asymmetric catalysis in water, showing their adaptability to various environments (Otomaru et al., 2004).

Advanced Organic Syntheses

- They have been applied in the synthesis of novel axially chiral ligands with potential in catalysis, biophotonics, and sensing (Diaz et al., 2012).

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEQACAMEHRRFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

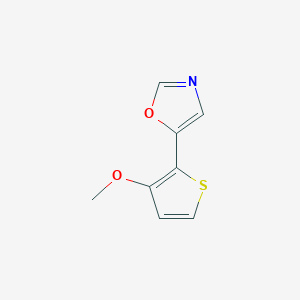

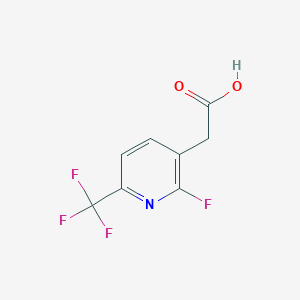

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)